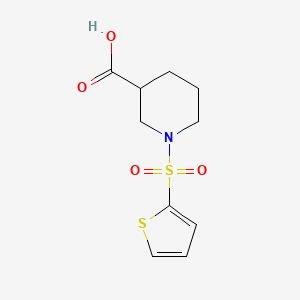

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid

Description

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 3-position with a carboxylic acid moiety.

Properties

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-1-5-11(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITOUJDZVRPURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic Acid

Protection of the Carboxylic Acid Group

The synthesis typically begins with nipecotic acid (piperidine-3-carboxylic acid), a commercially available starting material. To prevent undesired reactions during subsequent steps, the carboxylic acid group is transiently protected as an ethyl ester. This is achieved via acid-catalyzed esterification:

$$

\text{CH}3\text{CH}2\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{CH}3\text{CH}2\text{O}^- + \text{H}_3\text{O}^+

$$

The piperidine-3-carboxylic acid reacts with ethanol under reflux in the presence of catalytic sulfuric acid, yielding piperidine-3-carboxylic acid ethyl ester. This intermediate exhibits improved solubility in organic solvents, facilitating subsequent reactions.

Sulfonylation of the Piperidine Nitrogen

The protected ester undergoes sulfonylation at the piperidine nitrogen using thiophene-2-sulfonyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as the base to neutralize HCl byproducts:

$$

\text{C}5\text{H}{10}\text{NCOOCH}2\text{CH}3 + \text{C}4\text{H}3\text{S(O}2\text{)Cl} \xrightarrow{\text{TEA}} \text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOCH}2\text{CH}3 + \text{HCl}

$$

Optimal conditions involve stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature. The use of TEA ensures complete conversion, with yields exceeding 85% when reactant stoichiometry is maintained at 1:1.1 (piperidine derivative:sulfonyl chloride).

Deprotection to Yield Target Compound

The ethyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid. A mixture of aqueous sodium hydroxide (2M) and THF (1:1 v/v) at 60°C for 4–6 hours achieves quantitative deprotection:

$$

\text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOCH}2\text{CH}3 + \text{NaOH} \rightarrow \text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOH} + \text{CH}3\text{CH}2\text{OH}

$$

The crude product is purified via recrystallization from ethanol-water (7:3), yielding white crystalline solids with >95% purity.

Alternative Synthetic Approaches

Direct Sulfonylation of Unprotected Nipecotic Acid

Attempts to sulfonylate unprotected nipecotic acid result in poor yields (<30%) due to competitive side reactions between the sulfonyl chloride and the carboxylic acid group. However, employing a bulky base such as 2,6-lutidine in DMF at −20°C suppresses acidity-driven side reactions, achieving moderate yields (45–50%). This method avoids protection-deprotection steps but requires rigorous temperature control.

Solid-Phase Synthesis

A patent-pending methodology describes immobilizing nipecotic acid on Wang resin via its carboxylic acid group, followed by on-resin sulfonylation. After cleavage with trifluoroacetic acid, the target compound is obtained in 70% yield. While scalable, this approach necessitates specialized equipment and is less cost-effective for small-scale production.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Conditions

| Parameter | Standard Method (TEA/CH₂Cl₂) | Alternative (2,6-Lutidine/DMF) | Solid-Phase Synthesis |

|---|---|---|---|

| Yield (%) | 85–90 | 45–50 | 70 |

| Purity (%) | >95 | 90 | 85 |

| Reaction Time (h) | 2–3 | 6–8 | 24 |

| Scalability | High | Moderate | Low |

The standard method using TEA in dichloromethane remains optimal for most applications, balancing yield, purity, and practicality.

Characterization and Analytical Data

The final product is characterized by:

- 1H NMR (400 MHz, DMSO-d6): δ 7.89 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.72 (dd, J = 3.7 Hz, 1H, thiophene-H), 3.45–3.30 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, piperidine-H), 2.60–2.45 (m, 2H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).

- IR (KBr): 1715 cm⁻¹ (C=O stretch, carboxylic acid), 1350 cm⁻¹ and 1160 cm⁻¹ (S=O stretches).

- HPLC: Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 60:40, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles like halogens, nucleophiles like amines, and catalysts like Lewis acids.

Major Products:

Oxidation: Sulfone derivatives and other oxidized products.

Reduction: Thiol derivatives and other reduced products.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.

Material Science: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Biological Research: It serves as a probe for studying biological processes and as a ligand for binding studies.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring can interact with receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid with structurally related sulfonyl-piperidine derivatives, emphasizing molecular features, physicochemical properties, and applications.

Key Structural and Functional Differences:

Sulfonyl Substituents :

- The thiophene-2-sulfonyl group in the target compound provides a sulfur-containing heteroaromatic ring, which may enhance π-π stacking interactions in biological targets compared to phenyl or pyrazole derivatives .

- 3-Nitrophenylsulfonyl () introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to thiophene-sulfonyl analogs (estimated pKa ~3–4) .

- 4-Fluorophenylsulfonyl () improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Carboxylic Acid Position :

- Piperidine-3-carboxylic acid derivatives (e.g., target compound) exhibit distinct conformational flexibility compared to piperidine-2- or 4-carboxylic acids, influencing binding to target proteins .

Melting Points: Piperidine-3-carboxylic acid derivatives with bulky sulfonyl groups (e.g., benzoxazine in ) typically exhibit higher melting points (>150°C) compared to simpler aryl-sulfonyl analogs .

Biological Activity :

Biological Activity

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 275.34 g/mol. The compound features a piperidine ring linked to a thiophene sulfonyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components, particularly the piperidine and thiophene rings, facilitate binding to active sites, influencing cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes by modulating their active sites.

- Receptor Modulation : It may also interact with various receptors, affecting downstream signaling processes.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the structure of thiophene derivatives can significantly impact their biological activity. For instance, derivatives with different substituents on the piperidine ring have been synthesized to evaluate their inhibitory effects on enzyme activity.

Notable Findings:

- In SAR studies, certain methyl ester derivatives exhibited enhanced inhibition compared to their corresponding acid forms, suggesting that the introduction of specific functional groups can improve biological potency .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- HCV Inhibition Studies : A series of thiophene-2-carboxylic acids were discovered as potent inhibitors of HCV NS5B polymerase. The studies demonstrated that structural modifications led to improved inhibition rates in vitro .

- Antiviral Activity : The compound's analogs have been evaluated for their antiviral properties, particularly against hepatitis C virus (HCV), showing promising results in inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.